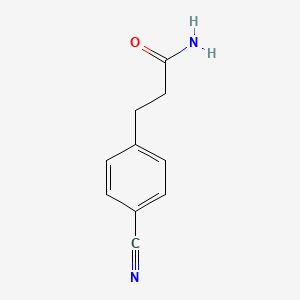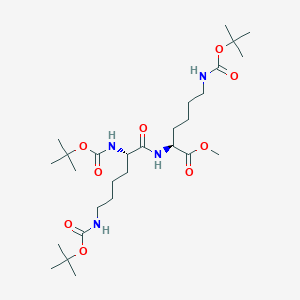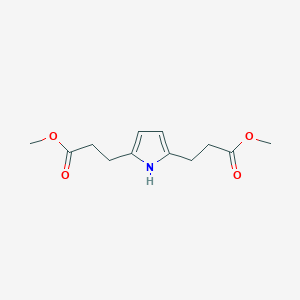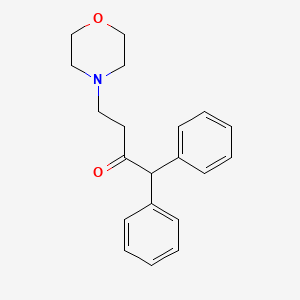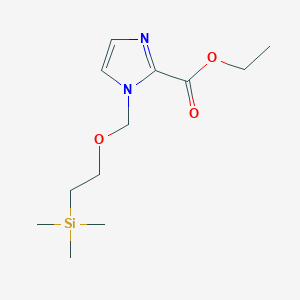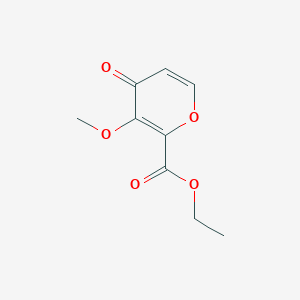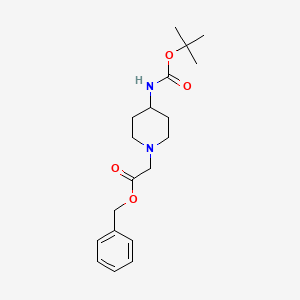
2-Methoxy-4-methylphenyl pivalate
Descripción general
Descripción
2-Methoxy-4-methylphenyl pivalate is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-4-methylphenyl pivalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-methylphenyl pivalate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photochemistry of Methoxy-Substituted Compounds
- The photochemistry of methoxy-substituted benzyl acetates and pivalates has been studied, revealing insights into homolytic vs heterolytic cleavage. This research contributes to understanding the behavior of methoxy-substituted compounds under photolysis in methanol solution (Pincock & Wedge, 1994).
Synthesis and Evaluation in Medicinal Chemistry
- A study involved the synthesis of 5-Fluoro-4-tosyloxypentyl pivalate and its evaluation for antiviral activity, highlighting the significance of such compounds in drug discovery (Lewis, McMurry, & Clercq, 1993).
Magnetic Properties of Heterometallic Clusters
- Research on Co–Ln heterometallic clusters involving pivalic acid derivatives has provided insights into their magnetic properties. This is important for materials science, particularly in the context of magnetic cooling and data storage technologies (Tian et al., 2014).
Asymmetric Synthesis
- Studies in asymmetric synthesis, involving methoxybenzoyloxy and pivalate derivatives, have implications for the development of new synthetic methodologies and the creation of enantiomerically enriched compounds (Gerber‐Lemaire et al., 2002).
Luminescent Materials
- The development of luminescent materials using lanthanide clusters that include pivalic acid derivatives has applications in sensing and imaging technologies. This research is significant for the development of new luminescent sensors (Qin et al., 2018).
Chemistry of SNAr Reactions
- Investigations into the SNAr reactions of pyrimidinones in pivalic acid highlight the versatility of pivalic acid as a medium for chemical reactions, with implications for the synthesis of functionalized pyrimidines (Maddess & Carter, 2012).
Chiral Copper Complexes
- The use of hydroxyproline derivatives, including pivaloyl pyrrolidine, as ligands in chiral copper complexes has been studied. This is relevant to asymmetric synthesis and catalysis (Leyendecker & Laucher, 1983).
Impact on Metabolism
- Research on sodium pivalate's impact on tissue carnitines and ketosis in rats provides insights into biochemical and metabolic processes. This has implications for understanding secondary carnitine deficiency (Bianchi & Davis, 1991).
Organic Synthesis
- Studies in organic synthesis involving pivalate derivatives offer insights into the synthesis of complex organic molecules, which are critical for drug development and materials science (Smith, El‐Hiti, & Alshammari, 2012).
Propiedades
IUPAC Name |
(2-methoxy-4-methylphenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9-6-7-10(11(8-9)15-5)16-12(14)13(2,3)4/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSOWPDDNHHQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C(C)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methylphenyl pivalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







